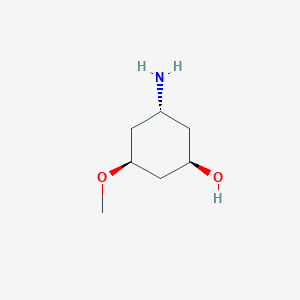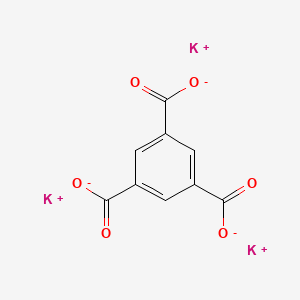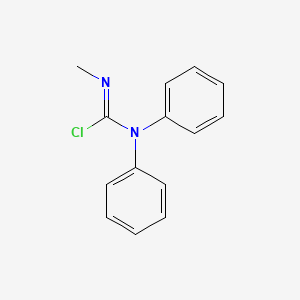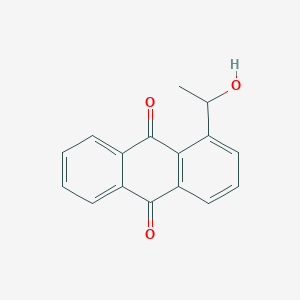
1-(1-Hydroxyethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core with a hydroxyethyl group attached, making it a unique and valuable molecule in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1-ethyl-9,10-anthraquinone using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as vanadium pentoxide (V2O5) in a fixed-bed reactor at elevated temperatures (around 389°C) is a common method for producing anthraquinone derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxyethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher oxidation states of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxyethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxyethyl)anthracene-9,10-dione involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition is achieved through hydrogen-bond interactions with amino acid residues such as Gln322, Gly306, Thr307, and Ser329 .
Comparación Con Compuestos Similares
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- Mitoxantrone (1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione)
Uniqueness: 1-(1-Hydroxyethyl)anthracene-9,10-dione stands out due to its specific hydroxyethyl substitution, which imparts unique chemical and biological properties. Its ability to inhibit α-glucosidase with high specificity and potency makes it a valuable compound in diabetes research .
Propiedades
Número CAS |
64267-40-9 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
1-(1-hydroxyethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-9,17H,1H3 |
Clave InChI |
AQJGQODMKLPMKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



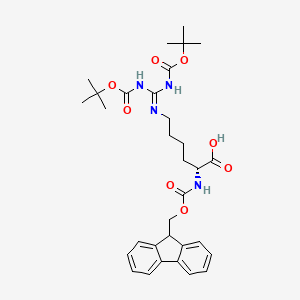
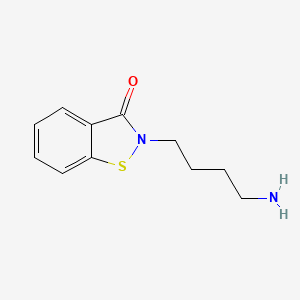

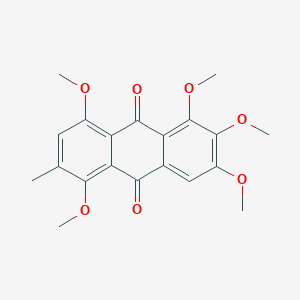


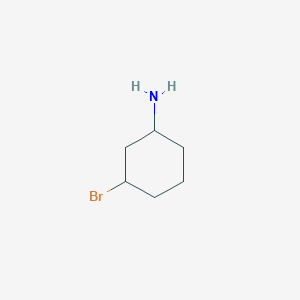
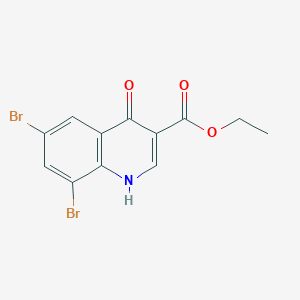
![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
